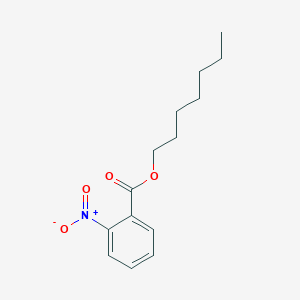
2-Ethyl-1,1,2,3,3-pentamethylsilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,1,2,3,3-pentamethylsilirane is a silacyclopropane derivative with the chemical formula C_9H_20Si. This compound is characterized by its unique structure, which includes a silicon atom bonded to a three-membered ring. The presence of multiple methyl groups and an ethyl group attached to the silicon atom contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,1,2,3,3-pentamethylsilirane typically involves the reaction of organosilicon compounds with suitable reagents under controlled conditions. One common method includes the reaction of 2-ethyl-1,1,2,3,3-pentamethylsilane with a halogenating agent, such as chlorine or bromine, followed by cyclization to form the silirane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,1,2,3,3-pentamethylsilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted siliranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reduction: Lithium aluminum hydride (LiAlH_4)
Substitution: Halogens (Cl_2, Br_2), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Silanol, siloxane derivatives
Reduction: Silane derivatives
Substitution: Substituted siliranes
Scientific Research Applications
2-Ethyl-1,1,2,3,3-pentamethylsilirane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,1,2,3,3-pentamethylsilirane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of multiple methyl groups and an ethyl group enhances its reactivity and stability, making it a versatile compound in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,1,2,3,3-pentamethyl-4,5-diphenyl-1,2,3-trisilacyclopent-4-ene
- 2-Methyl-1,1,2,3,3-pentamethylsilirane
- 2-Propyl-1,1,2,3,3-pentamethylsilirane
Uniqueness
2-Ethyl-1,1,2,3,3-pentamethylsilirane is unique due to its specific structural configuration, which includes an ethyl group and multiple methyl groups attached to the silicon atom. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Its unique structure makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
61753-22-8 |
|---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
2-ethyl-1,1,2,3,3-pentamethylsilirane |
InChI |
InChI=1S/C9H20Si/c1-7-9(4)8(2,3)10(9,5)6/h7H2,1-6H3 |
InChI Key |
ULTGFKHPMCQLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C([Si]1(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-](/img/structure/B14573486.png)
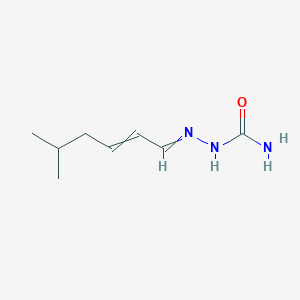
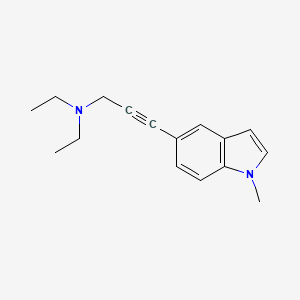
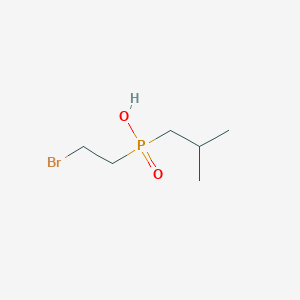
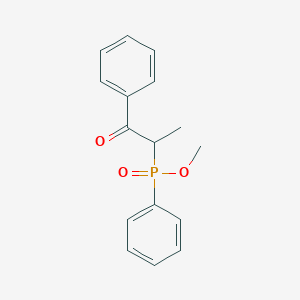
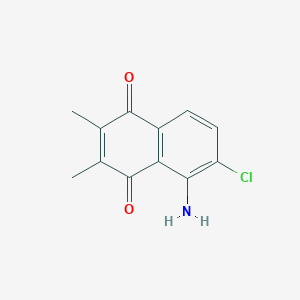
![Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573514.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
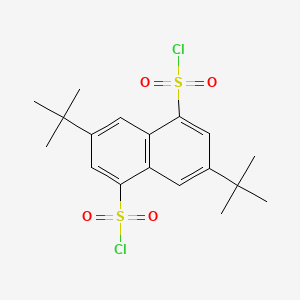
![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)
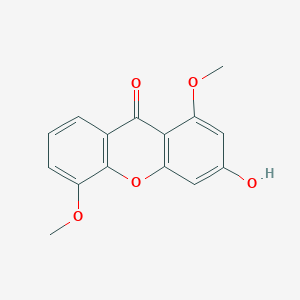
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
